molecular formula C13H19NO3 B14570497 Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester CAS No. 61357-26-4

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester

Cat. No.: B14570497
CAS No.: 61357-26-4
M. Wt: 237.29 g/mol
InChI Key: GETQMSYYWJMOFP-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester is a chemical compound with the molecular formula C13H19NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester can be synthesized through several methods. One common approach involves the reaction of [4-(4-methoxyphenyl)butyl]amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product.

Industrial Production Methods

In industrial settings, the production of carbamates often involves the use of large-scale reactors and continuous flow processes. The synthesis of this compound may involve the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Oxidized derivatives of the original compound.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate-enzyme complexes, which prevent the enzyme from performing its normal function. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, 4-methoxyphenyl, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    Carbamic acid, 4-methylphenyl, methyl ester: Similar structure but with a methyl group on the phenyl ring instead of a methoxy group.

    Carbamic acid, (4-chlorophenyl)-, methyl ester: Similar structure but with a chlorine atom on the phenyl ring instead of a methoxy group.

Uniqueness

Carbamic acid, [4-(4-methoxyphenyl)butyl]-, methyl ester is unique due to the presence of the [4-(4-methoxyphenyl)butyl] group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other carbamate esters.

Properties

CAS No.

61357-26-4

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

methyl N-[4-(4-methoxyphenyl)butyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-16-12-8-6-11(7-9-12)5-3-4-10-14-13(15)17-2/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

GETQMSYYWJMOFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCNC(=O)OC

Origin of Product

United States

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